methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQKXGXEXMQZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676374 | |
| Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-00-4 | |
| Record name | Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and 5-fluoroindole.
Halogenation: The indole ring is halogenated using reagents like N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Esterification: The carboxyl group is introduced at the 2-position through a carboxylation reaction, followed by esterification using methanol and a suitable catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate serves as a crucial building block for synthesizing more complex indole derivatives. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with specific properties.
Chemical Reactions Involving this compound :
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution Reactions | Chlorine and fluorine atoms can be substituted | Sodium methoxide, potassium tert-butoxide |
| Oxidation | Can be oxidized to yield different derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Reduction to produce other functional groups | Lithium aluminum hydride, sodium borohydride |
Biological Activities
This compound has shown potential biological activities that are of significant interest in pharmacology:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Studies indicate it may inhibit cancer cell proliferation, making it a candidate for anticancer drug development.
Case studies have demonstrated its efficacy in vitro against specific cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Medicinal Chemistry
This compound is explored as a precursor for pharmaceutical agents targeting diseases such as cancer and viral infections (e.g., HIV). Its derivatives are being investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment .
Case Study Example :
A study highlighted the synthesis of a derivative of this compound that showed promising activity against HIV, indicating its potential role in developing new antiviral therapies .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure. This versatility makes it an important compound in both academic research and industrial chemistry.
Mechanism of Action
The mechanism of action of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Ethyl 5-Chloro-6-Fluoro-1H-Indole-2-Carboxylate (CAS 1067658-29-0)
- Structural Differences : The ethyl ester group at position 2 replaces the methyl ester in the target compound. The chloro and fluoro substituents are transposed (5-fluoro vs. 6-fluoro) .
- The swapped halogen positions could alter electronic effects on the indole ring, affecting reactivity in substitution reactions.
Methyl 5-Fluoro-6-Methoxy-1H-Indole-2-Carboxylate (CAS 136818-64-9)
- Structural Differences : A methoxy group replaces the chloro substituent at position 6, while retaining the 5-fluoro and methyl ester groups .
- Impact : Methoxy is less electron-withdrawing than chloro, increasing electron density at position 4. This may enhance nucleophilic aromatic substitution at other positions but reduce stability under oxidative conditions.
Ethyl 6-Fluoro-1H-Indole-2-Carboxylate (CAS 348-37-8)
- Structural Differences : Lacks the 5-fluoro and 6-chloro substituents, featuring only a 6-fluoro group and an ethyl ester .
N-(4-Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamide
- Structural Differences : Replaces the methyl ester with a carboxamide group and introduces a benzoylphenyl moiety at position 2 .
- Impact : The amide group enables hydrogen bonding, improving target binding in biological systems. The benzoylphenyl group adds bulk, which may influence pharmacokinetic properties like absorption and metabolism.
Physicochemical Properties
Crystallographic and Geometric Analysis
- Methyl 5-Fluoro-1H-Indole-2-Carboxylate: reports a planar indole ring with minor puckering, stabilized by intramolecular hydrogen bonds. The 5-fluoro substituent induces dipole moments that influence crystal packing .
Biological Activity
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a significant compound within the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine and a fluorine atom on the indole ring, which contribute to its biological activity. The structural formula can be represented as:
The compound exhibits a range of biological activities through various mechanisms:
- Anticancer Activity : Indole derivatives, including this compound, have shown potential as anticancer agents. They are believed to inhibit specific pathways involved in cancer cell proliferation, particularly targeting mutant EGFR/BRAF pathways. In studies, compounds related to this indole exhibited GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, indicating potent antiproliferative effects .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antiproliferative Studies : A series of derivatives were synthesized based on the indole structure, showing significant antiproliferative activity against cancer cell lines. Notably, one derivative outperformed standard treatments such as erlotinib, indicating the therapeutic promise of these compounds .
- Structure-Activity Relationship (SAR) : Research has focused on modifying the indole structure to enhance potency at specific biological targets. Substitutions at various positions on the indole ring have been shown to significantly affect activity levels at receptors like CB1, with some analogs demonstrating IC50 values as low as 79 nM .
- Behavioral Studies : Investigations into the behavioral effects of related compounds have demonstrated changes in locomotor activity in animal models, suggesting potential neuropharmacological effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with a halogenated indole precursor (e.g., 5-fluoroindole derivatives, as in ). Introduce chloro and methyl ester groups via electrophilic substitution or Pd-catalyzed cross-coupling reactions.
- Step 2 : Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of intermediates. highlights methyl esters of fluoroindoles synthesized under similar conditions.
- Step 3 : Monitor purity via HPLC (>95%) and confirm regiochemistry using -NMR (e.g., distinguishing C5-F and C6-Cl substituents via coupling patterns) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity. and emphasize ≥95% purity thresholds for indole derivatives.
- Spectroscopy :
- -NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm for aromatic F).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z: ~243.02 for CHClFNO) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves (tested against chlorinated organics) and ANSI-approved safety goggles. specifies glove inspection and proper removal techniques.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates (e.g., methyl chloroformate byproducts) .
Advanced Research Questions
Q. How do the electronic effects of C5-F and C6-Cl substituents influence the reactivity of this indole derivative in cross-coupling reactions?
- Mechanistic Insights :
- The electron-withdrawing Cl and F groups deactivate the indole ring, reducing nucleophilicity at C3 but enhancing stability toward oxidation.
- Use DFT calculations to map charge distribution (e.g., Mulliken charges) and predict sites for Suzuki-Miyaura couplings. suggests computational methods for studying surface interactions, which can be adapted .
Q. What strategies resolve contradictions in reported solubility data for halogenated indole carboxylates?
- Data Reconciliation :
- Solvent Screening : Test solubility in DMSO (polar aprotic) vs. ethyl acetate (moderate polarity). notes ethyl esters of fluoroindoles exhibit higher solubility in organic solvents than aqueous buffers.
- Temperature Dependence : Measure solubility at 25°C vs. 40°C; higher temperatures may improve dissolution for crystallization .
Q. How can researchers mitigate decomposition of this compound under acidic or basic conditions?
- Stability Studies :
- pH Profiling : Conduct accelerated stability tests (40°C/75% RH) across pH 2–10. highlights sensitivity of amino-indole esters to hydrolysis, requiring buffered conditions (pH 6–8) for storage.
- Additives : Use radical scavengers (e.g., BHT) to prevent oxidative degradation during long-term storage .
Q. What computational models predict the biological activity of this compound as a kinase inhibitor scaffold?
- In Silico Approaches :
- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., FLT3 kinase, as in ). Prioritize halogen bonding between C6-Cl and kinase backbone amides.
- QSAR : Correlate substituent electronegativity (Cl, F) with inhibitory potency using published indole-kinase datasets .
Methodological Challenges
Q. Why does recrystallization of this compound often yield low recovery, and how can this be improved?
- Optimization Steps :
- Solvent Pairing : Use a toluene/hexane gradient ( ) to balance solubility and nucleation rates.
- Seeding : Introduce microcrystalline seeds during cooling to enhance crystal growth uniformity .
Q. How do researchers address conflicting NMR assignments for adjacent halogen substituents in similar indole derivatives?
- Resolution Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
